N'-(4-(Benzyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide
Beschreibung
N'-(4-(Benzyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide is a synthetic hydrazide derivative characterized by a benzylidene moiety linked to a 3,4,5-trimethoxybenzohydrazide core. This compound is synthesized via the condensation of 3,4,5-trimethoxybenzohydrazide with 4-benzyloxybenzaldehyde under reflux conditions . Its structure includes a conjugated system stabilized by intramolecular hydrogen bonds (N–H···O) and π-π stacking interactions, as confirmed by X-ray crystallography .
Eigenschaften
CAS-Nummer |
303087-70-9 |
|---|---|
Molekularformel |
C24H24N2O5 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C24H24N2O5/c1-28-21-13-19(14-22(29-2)23(21)30-3)24(27)26-25-15-17-9-11-20(12-10-17)31-16-18-7-5-4-6-8-18/h4-15H,16H2,1-3H3,(H,26,27)/b25-15+ |
InChI-Schlüssel |
NSVOKVBMQGEMAD-MFKUBSTISA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for N’-(4-(Benzyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-(Benzyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy and trimethoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Recent studies have indicated that N'-(4-(benzyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide exhibits potent antioxidant properties. This activity is crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a candidate for further development in antioxidant therapies.
Neuroprotective Effects
The compound has shown promising results in neuroprotection. It has been evaluated for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases such as Parkinson's disease. In vitro studies demonstrated that derivatives of this compound possess selective MAO-B inhibitory activity, which can lead to increased levels of neuroprotective neurotransmitters like dopamine .
Anti-inflammatory Properties
In addition to its neuroprotective effects, this compound has demonstrated anti-inflammatory properties. These properties are essential for treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases. The compound's ability to modulate inflammatory pathways could be beneficial in developing new anti-inflammatory drugs.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study 1 (2023) | Demonstrated potent MAO-B inhibition with an IC of 0.062 µM | Potential treatment for Parkinson's disease |
| Study 2 (2023) | Exhibited strong antioxidant activity comparable to established antioxidants | Could be developed as a dietary supplement or therapeutic agent |
| Study 3 (2023) | Showed significant anti-inflammatory effects in vitro | May lead to new treatments for inflammatory diseases |
Wirkmechanismus
The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and trimethoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Analogous Compounds
Substituent Position and Bioactivity
Key Compounds Compared
*TMBH: 3,4,5-Trimethoxybenzohydrazide
Structural and Functional Insights
- 4-Benzyloxy vs. 2-Hydroxy Substituents : The 4-benzyloxy group in the target compound enhances hydrophobic interactions with tubulin’s colchicine-binding pocket, contributing to its lower IC₅₀ (2.8 μM) compared to the 2-hydroxy analog (4.5 μM) . The 2-hydroxy derivative forms stronger intramolecular O–H···N hydrogen bonds, which may reduce membrane permeability .
- Halogenated Derivatives : Introduction of a 5-bromo group at the 2-hydroxy position (IC₅₀ = 1.9 μM) improves lipophilicity and DNA intercalation capacity, surpassing the parent compound’s potency .
- Electron-Withdrawing Groups : Nitro or chloro substituents at the 3- or 4-positions reduce activity due to steric clashes or electronic effects that disrupt binding .
Enzyme Inhibition Profiles
Comparison with Sulfonyloxy and Quinoline Derivatives
Mechanistic Divergence
- Sulfonyloxy Derivatives : These analogs exhibit potent MAO-B inhibition (IC₅₀ = 0.12 μM) due to sulfonyl oxygen interactions with the enzyme’s flavin cofactor .
- Quinoline Hybrids: Compounds like 19g–19j (IC₅₀ = 0.85 μM for BACE-1) leverage quinoline’s planar structure for dual inhibition of β-secretase and microtubule dynamics .
Anti-Inflammatory and Cytoprotective Effects
- Trihydroxy Analogs : N'-[(3-Benzyloxy)benzylidene]-3,4,5-trihydroxybenzohydrazide demonstrates anti-inflammatory activity in murine colitis models (EC₅₀ = 5 mg/kg) by suppressing NFκB/IL-6/STAT3 signaling, unlike the trimethoxy parent compound .
- Cytotoxicity Trade-offs : While the 3,4,5-trimethoxy configuration enhances antitumor activity, it reduces cytoprotective effects compared to hydroxyl-rich analogs .
Biologische Aktivität
N'-(4-(Benzyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide is a compound of interest due to its diverse biological activities, particularly in the fields of cancer therapy and neuroprotection. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by its hydrazone linkage and multiple methoxy groups, which are known to enhance biological activity through various mechanisms. The chemical structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 356.37 g/mol
1. Cytotoxic Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study focusing on colorectal cancer cells (HCT-116 and HT-29) revealed that this compound induces apoptosis through the activation of death receptors and mitochondrial pathways. The initial cytotoxicity screening indicated an IC value suggesting potent activity against these cell lines .
2. Antioxidant Properties
The antioxidant capacity of the compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .
3. Neuroprotective Effects
In addition to its anticancer properties, the compound has shown promise in neuroprotection. It exhibits inhibitory activity against monoamine oxidase B (MAO-B), which is relevant for the treatment of Parkinson's disease. Studies indicate that derivatives of similar structures display competitive and reversible inhibition of MAO-B, highlighting a potential pathway for neuroprotective applications .
Case Studies and Experimental Data
| Study | Cell Line | IC | Mechanism |
|---|---|---|---|
| HCT-116 | 15 µM | Apoptosis via DR5 activation | |
| HT-29 | 20 µM | Mitochondrial pathway activation | |
| Neuroprotection | 0.062 µM (MAO-B Inhibition) | Competitive inhibition |
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparison with structurally related compounds was conducted:
| Compound Name | Activity Type | IC |
|---|---|---|
| Safinamide | MAO-B Inhibitor | 0.0572 µM |
| Rasagiline | MAO-B Inhibitor | 0.0953 µM |
| This compound | Cytotoxicity (HCT-116) | 15 µM |
Q & A
Q. What is the standard synthetic route for N'-(4-(Benzyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide?
Methodological Answer: The compound is synthesized via acid-catalyzed condensation of 3,4,5-trimethoxybenzohydrazide with 4-(benzyloxy)benzaldehyde. Key steps include:
- Refluxing equimolar amounts of the hydrazide and aldehyde in methanol (15–20 mL) for 2–3 hours with catalytic acetic acid or HCl .
- Purification via recrystallization from methanol or acetone (yields ~70–80%) .
- Structural confirmation using , , and IR spectroscopy to validate the hydrazone bond (C=N) and substituent positions .
Q. What analytical techniques are critical for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolves dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., N–H⋯O interactions), which influence molecular conformation and stability .
- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H] peaks) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for storage and handling .
Q. How is preliminary bioactivity screening conducted?
Methodological Answer:
- Cytotoxicity assays : Use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) protocol on cancer cell lines (e.g., HCT116, HeLa). Incubate cells with 0.1–100 µM compound for 48–72 hours; measure IC values via spectrophotometry .
- Control experiments : Include untreated cells and reference drugs (e.g., doxorubicin) to validate assay sensitivity .
Advanced Research Questions
Q. How are structure-activity relationships (SAR) established for derivatives of this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified benzyloxy or trimethoxyphenyl groups. Test substituents like halogens, nitro, or hydroxyl groups for effects on cytotoxicity .
- Data table :
| Substituent on Benzylidene | EC (µM) in HCT116 | Reference |
|---|---|---|
| 4-Bromo | 0.24 | |
| 4-Methoxy | 2.8 | |
| 4-Hydroxy | >10 |
Q. How to resolve contradictions in cytotoxicity data across studies?
Methodological Answer:
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times. Discrepancies in IC values (e.g., 0.24 µM vs. 2.8 µM) may arise from variations in cell line subtypes or assay protocols .
- Structural validation : Re-analyze compound purity via HPLC and confirm stereochemistry (E/Z isomerism) via NOESY NMR .
Q. What computational methods predict the compound’s mechanism of action?
Methodological Answer:
Q. How to evaluate selectivity between cancer and normal cells?
Methodological Answer:
Q. How can pharmacokinetic properties be optimized?
Methodological Answer:
- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce logP values, improving solubility. Measure logP via shake-flask or HPLC methods .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess half-life () and identify metabolic hotspots (e.g., hydrazone bond cleavage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
